
Grazoprevir
Descripción general
Descripción
Grazoprevir es un medicamento antiviral de acción directa que se utiliza principalmente en el tratamiento de infecciones crónicas por el virus de la hepatitis C (VHC). Es un inhibidor de la proteasa NS3/4A de segunda generación que se dirige a la enzima proteasa viral necesaria para la replicación viral. This compound se usa a menudo en combinación con otros agentes antivirales, como elbasvir, para aumentar su eficacia .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de grazoprevir implica una serie de reacciones químicas complejas. Una de las etapas clave en su síntesis es la reacción de metátesis de cierre de anillo, que se utiliza para formar la estructura macrocíclica del compuesto.
Métodos de Producción Industrial: La producción industrial de this compound suele implicar síntesis química a gran escala utilizando cromatografía líquida de alta resolución (HPLC) para la purificación. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas analíticas avanzadas, como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear (RMN), es esencial para el control de calidad .
Análisis De Reacciones Químicas
Synthetic Pathways and Key Reactions
Grazoprevir is synthesized from four primary building blocks via a multi-step process optimized for high yield and purity:
Table 1: Key Synthetic Intermediates and Reaction Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Macrocycle Formation | Grubbs catalyst, DCM, 40°C | 85 |
2 | Cyclopropane Sulfonamide Coupling | EDCI, HOBt, DMF, RT | 92 |
3 | Final Deprotection | TFA, CH₂Cl₂, 0°C | 95 |
Degradation and Stability
This compound demonstrates stability under normal storage conditions but is sensitive to specific environmental factors:
- Photodegradation : Exposure to light induces decomposition, necessitating protection from UV/visible light during storage .
- Hydrolysis : The compound is stable in acidic media (pH 1–3) but undergoes slow hydrolysis at neutral/basic pH .
- Thermal Stability : No significant degradation occurs below 100°C .
Table 2: Stability Under Accelerated Conditions
Condition | Result (Degradation %) |
---|---|
40°C/75% RH (1 month) | <1% |
Light (1.2 million lux) | 5% |
pH 7.4 buffer (24 hr) | 2% |
Metabolic Transformations
This compound undergoes oxidative metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4):
- Primary Pathway : Oxidation of the quinoxaline and cyclopropane moieties generates inactive metabolites, which are excreted via feces (>90%) .
- No Circulating Metabolites : Plasma concentrations of metabolites are undetectable, indicating rapid clearance .
Table 3: Pharmacokinetic Parameters Influencing Reactivity
Parameter | Value |
---|---|
Bioavailability | 27% (fasted) |
Plasma Protein Binding | >98.8% (albumin, AGP) |
Half-life | 31 hours |
Enzyme Interaction and Selectivity
This compound’s chemical structure enables potent inhibition of HCV NS3/4A proteases across genotypes:
Table 4: Inhibition Potency Against HCV Proteases
Genotype | IC₅₀ (nM) ± SD |
---|---|
1a | 0.007 ± 0.001 |
1b | 0.004 ± 0.001 |
3a | 0.690 ± 0.194 |
4a | 0.062 ± 0.031 |
Polymorphic Forms and Hydrates
This compound exists in multiple solid-state forms, with hydrate III being the most thermodynamically stable :
Aplicaciones Científicas De Investigación
Clinical Efficacy
Grazoprevir is often used in combination with elbasvir, another antiviral agent, to enhance treatment efficacy. Clinical trials have demonstrated high rates of sustained virologic response (SVR) among patients with different genotypes of HCV.
Key Clinical Trials
- C-CORAL Study : A phase 3 trial involving treatment-naive patients with chronic HCV genotypes 1, 4, or 6 showed an overall SVR rate of 94.4% after 12 weeks of treatment with elbasvir and this compound .
- C-EDGE Study : This randomized trial reported that 99% of patients with advanced chronic kidney disease achieved SVR12 when treated with this compound and elbasvir .
Study Name | Patient Population | Treatment Regimen | SVR Rate (%) |
---|---|---|---|
C-CORAL | Genotype 1, 4, 6 | Elbasvir/Grazoprevir | 94.4 |
C-EDGE | Advanced CKD | Elbasvir/Grazoprevir | 99 |
Safety Profile
This compound has been well-tolerated in clinical studies. Common adverse events include headache, nausea, and fatigue, with serious adverse events reported at similar rates to placebo groups .
Potential Applications in COVID-19 Treatment
Recent computational studies have suggested that this compound may also inhibit key proteins involved in the SARS-CoV-2 virus lifecycle, including Angiotensin-Converting Enzyme 2 (ACE2) and transmembrane serine protease 2 (TMPRSS2). These findings indicate its potential as a therapeutic option for COVID-19.
Molecular Mechanism
This compound's mechanism involves:
- Inhibition of Viral Entry : By targeting ACE2 and TMPRSS2.
- Inhibition of Viral Replication : Through interaction with RNA-dependent RNA polymerase (RdRP).
Computational Studies
Molecular docking studies have shown that this compound has optimal binding affinity for these targets, suggesting it could be repurposed for COVID-19 treatment .
Target Protein | Interaction Type | Binding Affinity |
---|---|---|
ACE2 | Inhibition | High |
TMPRSS2 | Inhibition | High |
RNA-dependent RNA Polymerase | Inhibition | Moderate |
Real-World Effectiveness
A study conducted in Germany assessed the effectiveness of elbasvir/grazoprevir in real-world settings, confirming its efficacy without ribavirin in most patients .
Meta-Analysis Findings
A meta-analysis reviewing multiple clinical trials found that this compound combined with elbasvir yielded consistent results across various demographics and genotypes, reinforcing its role as a cornerstone in HCV therapy .
Mecanismo De Acción
Grazoprevir ejerce sus efectos antivirales inhibiendo la enzima proteasa NS3/4A, que es esencial para la replicación del virus de la hepatitis C. Al unirse al sitio activo de la proteasa, this compound evita la escisión de la poliproteína viral en proteínas funcionales, lo que inhibe la replicación viral. Los objetivos moleculares involucrados incluyen el dominio de la proteasa NS3 y el cofactor NS4A .
Compuestos Similares:
Boceprevir: Otro inhibidor de la proteasa NS3/4A utilizado en el tratamiento del VHC.
Simeprevir: Un agente antiviral similar que se dirige a la misma enzima proteasa.
Telaprevir: Un inhibidor de la proteasa de generación anterior con un mecanismo de acción similar.
Comparación: this compound es único en su estructura macrocíclica, que proporciona una afinidad de unión mejorada y especificidad para la proteasa NS3/4A. En comparación con otros inhibidores de la proteasa, this compound ha demostrado una mayor eficacia y una mayor barrera a la resistencia, lo que lo convierte en un componente valioso de las terapias combinadas para el VHC .
Comparación Con Compuestos Similares
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar antiviral agent that targets the same protease enzyme.
Telaprevir: An earlier generation protease inhibitor with a similar mechanism of action.
Comparison: Grazoprevir is unique in its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. Compared to other protease inhibitors, this compound has shown improved efficacy and a higher barrier to resistance, making it a valuable component of combination therapies for HCV .
Actividad Biológica
Grazoprevir is a second-generation direct-acting antiviral (DAA) medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as a potent inhibitor of the NS3/4A protease, an essential enzyme for HCV replication. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and safety profile.
This compound targets the NS3/4A protease, inhibiting its activity and thereby preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. This mechanism is crucial across various HCV genotypes, demonstrating high potency and selectivity.
Key Interactions
- This compound exhibits strong binding affinity to the NS3/4A protease, with IC50 values ranging from 4 pM to 62 pM across different genotypes:
Efficacy in Clinical Studies
This compound is often administered in combination with Elbasvir, another DAA, which enhances its effectiveness. The following table summarizes key clinical trial findings regarding sustained virologic response (SVR) rates:
The data indicate that this compound combined with Elbasvir achieves high SVR rates across various genotypes, particularly in treatment-naive populations and those with advanced liver disease.
Case Studies and Real-World Evidence
Recent studies have provided insights into the real-world effectiveness of this compound. A retrospective cohort study demonstrated that patients treated with Elbasvir/Grazoprevir achieved an SVR12 rate of 98.82% , with minimal relapse rates observed . This reinforces the drug's efficacy in diverse patient populations.
Safety Profile
The safety profile of this compound has been evaluated in multiple studies, revealing it to be generally well-tolerated. Common adverse events include:
- Headache: 17%
- Fatigue: 16%
Serious adverse events were rare and not directly attributed to this compound . The favorable tolerability suggests that this compound can be a viable option for patients who may have previously been intolerant to interferon-based therapies.
Comparative Effectiveness
In comparison to other DAAs, this compound has shown superior efficacy in certain populations. For instance, it outperformed older regimens based on interferon in terms of SVR rates while maintaining a lower incidence of adverse effects .
Propiedades
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNJSNZOWALQB-NCQNOWPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159234 | |
Record name | Grazoprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively. | |
Record name | Grazoprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350514-68-9 | |
Record name | MK 5172 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grazoprevir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grazoprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Grazoprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRAZOPREVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Grazoprevir exert its antiviral activity?
A1: this compound is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [] This protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins necessary for viral assembly and maturation. [] By inhibiting NS3/4A protease, this compound disrupts the viral life cycle and prevents HCV replication. []
Q2: What are the downstream effects of this compound inhibiting the NS3/4A protease?
A2: Inhibiting the NS3/4A protease by this compound leads to the suppression of HCV RNA replication. [] This suppression ultimately results in a reduction in the number of circulating virions, aiding in the clearance of the virus from the body.
Q3: Is there any spectroscopic data available on this compound?
A3: The provided research papers focus on the clinical efficacy and pharmacological properties of this compound rather than detailed spectroscopic analysis. For information regarding spectroscopic data, explore dedicated chemical databases or analytical chemistry literature.
Q4: How stable is this compound under various storage conditions?
A4: The provided research papers primarily focus on the in vivo stability and formulation of this compound for therapeutic use. For detailed information about its stability under various storage conditions (temperature, humidity, light exposure), refer to the drug's package insert or stability studies.
Q5: Does this compound exhibit any catalytic activity?
A5: this compound acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. [, ] It binds to the protease's active site, preventing it from cleaving the HCV polyprotein and thus inhibiting viral replication. [, ] this compound does not possess inherent catalytic properties itself.
Q6: Have computational methods been used to study this compound?
A6: Yes, molecular dynamics simulations and free-energy surface studies were employed to understand the interaction of this compound with the NS3/4A protease, particularly in the context of resistance mutations. [] These computational approaches helped explain the differential impact of certain amino acid substitutions in the protease on this compound potency.
Q7: Which structural features of this compound are critical for its activity against HCV NS3/4A protease?
A7: While specific SAR studies on this compound are not detailed in the provided papers, research highlights the importance of certain amino acid interactions within the protease binding site. [] For example, Asp-168 plays a role in anchoring Arg-155 for this compound binding. [] The presence of a quinoxaline moiety in this compound is also suggested to contribute to its improved potency against specific double mutant protease variants compared to other inhibitors like simeprevir. []
Q8: What are the formulation strategies for this compound to improve its bioavailability?
A8: this compound is formulated as a fixed-dose combination tablet with Elbasvir. [, , ] This co-formulation enhances patient convenience and adherence to therapy. [] While the specific excipients used in the formulation are not detailed in the provided papers, it is designed for oral administration and is typically taken once daily without regard to food. [, , ]
Q9: Are there specific SHE concerns related to the manufacturing or disposal of this compound?
A9: The provided research papers primarily focus on the clinical aspects of this compound. Information about specific SHE regulations related to its manufacturing or disposal would be found in regulatory documents and safety data sheets.
Q10: Does the presence of food affect this compound's absorption?
A10: this compound can be taken without regard to food. [, ] This suggests food does not significantly impact its absorption or clinical efficacy.
Q11: What is the efficacy of this compound in treating HCV infection?
A11: Clinical trials have demonstrated high sustained virological response (SVR) rates in patients treated with this compound/Elbasvir. [, , , , , , , , , ] SVR rates varied based on factors like HCV genotype, prior treatment history, and the presence of cirrhosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.